4-(o-Tolyl)butanoic acid 4-(o-Tolyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 6943-79-9
VCID: VC1972579
InChI: InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
SMILES: CC1=CC=CC=C1CCCC(=O)O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

4-(o-Tolyl)butanoic acid

CAS No.: 6943-79-9

Cat. No.: VC1972579

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

4-(o-Tolyl)butanoic acid - 6943-79-9

Specification

CAS No. 6943-79-9
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 4-(2-methylphenyl)butanoic acid
Standard InChI InChI=1S/C11H14O2/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Standard InChI Key NIFKEMVXLXJUSL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CCCC(=O)O
Canonical SMILES CC1=CC=CC=C1CCCC(=O)O

Introduction

4-(o-Tolyl)butanoic acid (CAS 6943-79-9) is a substituted butanoic acid derivative featuring an ortho-methylphenyl group. This compound is structurally characterized by a four-carbon carboxylic acid chain attached to a toluene ring with a methyl substituent at the ortho position. Below is a detailed analysis of its properties, synthesis, and applications, supported by research findings from diverse sources.

Synthesis and Reactivity

Key Synthetic Routes

  • Acylation with Thionyl Chloride:

    • Reactants: 4-(4-Methylphenyl)butyric acid, thionyl chloride, DMF.

    • Conditions: Benzene, 80°C, 2 hours .

    • Product: 4-(4-Methylphenyl)butyryl chloride (yield: 47% after purification) .

  • Oxalyl Chloride-Mediated Activation:

    • Reactants: Carboxylic acid derivatives, oxalyl chloride, DMF.

    • Conditions: Dichloromethane, 0°C, 15 minutes .

    • Application: Generation of acyl chlorides for subsequent coupling reactions .

Comparative Reactivity

4-(o-Tolyl)butanoic acid exhibits distinct reactivity compared to its para isomer (4-(p-Tolyl)butanoic acid, CAS 4521-22-6), primarily due to steric effects from the ortho-methyl group.

Property4-(o-Tolyl)butanoic acid 4-(p-Tolyl)butanoic acid
Melting PointNot reported54–59°C
Boiling PointNot reported55–59°C
GHS HazardsH315, H319 H315, H319, H335
Common ApplicationsIntermediate in organic synthesisPharmaceutical intermediates

Applications in Organic Synthesis

  • Intermediate for Acyl Chlorides: Used to prepare activated derivatives for peptide coupling and esterification .

  • Building Block in Medicinal Chemistry: The ortho-substituted analog has been explored in the synthesis of constrained peptidomimetics .

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